molecular formula C12H8F3NO2 B6169232 3-methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 139114-31-1

3-methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B6169232
CAS No.: 139114-31-1
M. Wt: 255.2
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Description

3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a trifluoromethyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate precursor, such as a diketone, under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 3-methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has been studied for its potential biological activity. It may interact with specific biomolecules, influencing cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a building block for the development of new pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of drug molecules.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.

Mechanism of Action

The mechanism by which 3-methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile

  • 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Uniqueness: Compared to similar compounds, 3-methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione stands out due to its pyrrolidine ring and the presence of the phenyl group, which contribute to its distinct chemical properties and reactivity.

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Properties

CAS No.

139114-31-1

Molecular Formula

C12H8F3NO2

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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